2-(三甲基甲硅烷基)乙磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

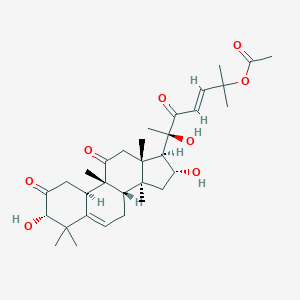

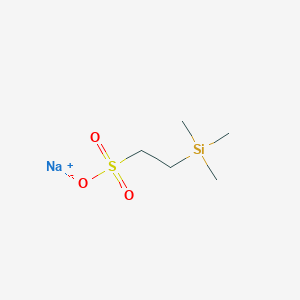

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a chemical compound with the molecular formula C5H13NaO3SSi . It may be used in chemical synthesis studies .

Molecular Structure Analysis

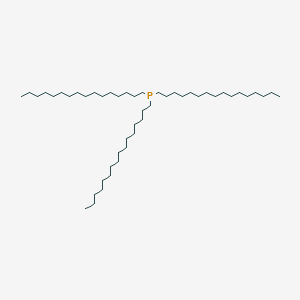

The molecular structure of Sodium 2-(trimethylsilyl)ethane-1-sulfonate consists of a sodium atom, a trimethylsilyl group, an ethane group, and a sulfonate group . The linear formula is (CH3)3SiCH2CH2SO3Na .

科学研究应用

Synthesis of Organosulfur Compounds

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a versatile building block in the synthesis of various organosulfur compounds. It acts as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions . This compound has been instrumental in the preparation of thiosulfonates, sulfonamides, sulfides, and sulfones, including specialized forms like vinyl sulfones, allyl sulfones, and β-keto sulfones.

Sulfonyl Radical-Triggered Reactions

The compound is used in sulfonyl radical-triggered reactions, particularly in photoredox catalysis and electrochemical synthesis . These methods are part of a broader trend towards developing divergent and sustainable methodologies in organic chemistry.

C–H Sulfonylation

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a key reagent in site-selective C–H sulfonylation . This technique is significant for its precision in modifying complex molecules, which is crucial for the development of pharmaceuticals and agrochemicals.

Photoredox Catalytic Transformations

This compound plays a role in photoredox catalytic transformations . These transformations are part of a cutting-edge field of chemistry that harnesses light energy to promote chemical reactions, which can lead to more energy-efficient processes.

Electrochemical Synthesis

In the realm of electrochemical synthesis, Sodium 2-(trimethylsilyl)ethane-1-sulfonate is used to introduce sulfonyl groups into organic molecules . Electrochemical methods are valued for their green chemistry aspects, as they often require less hazardous reagents and can be more environmentally friendly.

Catalyst Preparation

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is involved in the preparation of catalysts, such as those used in the synthesis of coumarin derivatives via Pechmann condensation . These catalysts are notable for their efficiency and the fact that they can be reused multiple times without a loss in activity.

作用机制

Target of Action

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a chemical compound used in various chemical synthesis studies

Mode of Action

It is known to be used in chemical synthesis , suggesting that it may interact with other compounds to facilitate chemical reactions.

Biochemical Pathways

It is used in chemical synthesis , indicating that it may participate in various chemical reactions and potentially influence multiple biochemical pathways.

Pharmacokinetics

As a chemical used in synthesis , its bioavailability would depend on the specific context of its use.

Result of Action

Given its role in chemical synthesis , it likely contributes to the formation of new compounds or the modification of existing ones.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 2-(trimethylsilyl)ethane-1-sulfonate. It’s worth noting that the compound’s effectiveness in chemical synthesis may be affected by factors such as temperature, pH, and the presence of other chemicals.

属性

IUPAC Name |

sodium;2-trimethylsilylethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHUMJJXIKNLAH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NaO3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635618 |

Source

|

| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

CAS RN |

18143-40-3 |

Source

|

| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)